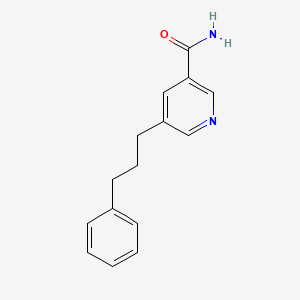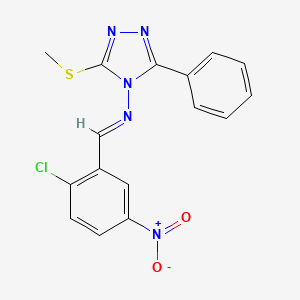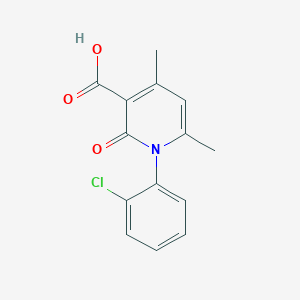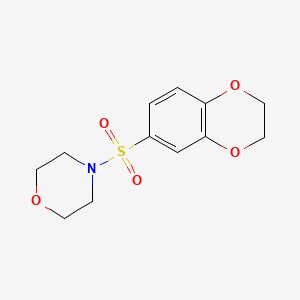
1-(2,6-dichlorobenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dichlorobenzyl)-4-piperidinecarboxamide is a compound that belongs to the class of piperidine derivatives. These compounds are of interest due to their diverse range of biological activities and potential pharmaceutical applications.
Synthesis Analysis
Piperidine derivatives, including compounds similar to this compound, are generally synthesized through reactions involving piperidine or its derivatives. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with potent anti-acetylcholinesterase (anti-AChE) activity, showcasing the synthesis techniques for such compounds (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized using techniques like X-ray crystallography, NMR, and FTIR spectroscopy. For instance, the molecular structure and interaction of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, was extensively studied by Shim et al. (2002), providing insights into the conformational and electronic properties of such molecules (Shim et al., 2002).
Chemical Reactions and Properties
The chemical behavior of this compound would be influenced by its functional groups. Piperidine derivatives are known to participate in various chemical reactions, reflecting their reactivity and potential as pharmaceutical agents. The study by Bi (2014) demonstrates the preparation and characterization of novel piperidine-based compounds with potential pharmaceutical applications (Bi, 2014).
科学的研究の応用
Anti-acetylcholinesterase Activity
A study focused on the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (AChE) activity. The introduction of specific substituents enhanced the activity against AChE, suggesting potential applications in the treatment of conditions like Alzheimer's disease. Compound 21, with significant AChE inhibition, was highlighted for its potential as an antidementia agent (Sugimoto et al., 1990).
Molecular Interaction with CB1 Cannabinoid Receptor
Another research explored the molecular interaction of a piperidine derivative, acting as a potent and selective antagonist for the CB1 cannabinoid receptor. This study utilized computational methods to analyze the conformational preferences of the compound, contributing to the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of a piperidinecarboxylic acid derivative was characterized to understand its conformation and interactions. This study provides insights into the structural characteristics of piperidine derivatives, which are crucial for designing compounds with desired biological activities (Szafran et al., 2007).
Synthesis and Evaluation of Phosphoric Triamides
Research on the synthesis of N-benzoylphosphoramidic derivatives with piperidine and 4-methylpiperidine led to the development of compounds with unique molecular structures. These compounds were characterized and their conformations analyzed, showing the versatility of piperidine derivatives in creating complex molecular architectures (Gholivand et al., 2005).
Lewis Basic Catalysts for Hydrosilylation
Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This demonstrates the potential application of piperidine derivatives in catalysis, offering high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-11-2-1-3-12(15)10(11)8-17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCMQLYGPBWTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)
![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)


![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)

![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)
![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5600657.png)
![N~1~-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide](/img/structure/B5600664.png)

